

PF-1367550: A Technical Overview of a Pan-JAK Inhibitor

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Compound of Interest

Compound Name: PF-1367550

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Abstract

PF-1367550 is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes, demonstrating pan-JAK inhibitory activity. This document provides a comprehensive technical guide on **PF-1367550**, summarizing its mechanism of action, available preclinical data, and the experimental protocols utilized for its characterization. The information presented herein is primarily derived from a key study investigating its effects on chemokine release from human airway epithelial cells. Due to the limited publicly available data on **PF-1367550**, this guide also incorporates general principles of pan-JAK inhibition to provide a broader context for its potential therapeutic applications.

Introduction to Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).^{[1][2]} These enzymes play a critical role in signal transduction pathways initiated by a wide array of cytokines, interferons, and growth factors, which are pivotal in regulating immune responses and inflammation.^{[1][2]} The signaling cascade, commonly known as the JAK-STAT pathway, involves the binding of a ligand to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are

phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate the transcription of target genes.[1][2]

Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, inhibiting JAK activity has emerged as a promising therapeutic strategy. Pan-JAK inhibitors, such as **PF-1367550**, non-selectively target multiple members of the JAK family, thereby blocking the signaling of a broad range of pro-inflammatory cytokines.

PF-1367550: Mechanism of Action and Preclinical Findings

PF-1367550 has been identified as a pan-JAK inhibitor. Its primary characterized activity involves the suppression of pro-inflammatory chemokine release from human airway epithelial cells. Specifically, it has been shown to decrease the release of CXCL9, CXCL10, and CXCL11, which are chemokines that act as ligands for the CXCR3 receptor found on CD8+ T-cells. These T-cells are implicated in the pathophysiology of chronic obstructive pulmonary disease (COPD).[1]

The inhibitory effect of **PF-1367550** on chemokine release is mediated through the inhibition of the JAK-STAT pathway. By blocking JAK activity, **PF-1367550** prevents the phosphorylation and activation of STAT1, a key transcription factor for the CXCL9, CXCL10, and CXCL11 genes. This leads to a reduction in the transcription and subsequent protein release of these chemokines.[1]

In Vitro Efficacy

A study by Fenwick et al. (2015) provides the most detailed publicly available data on the in vitro activity of **PF-1367550**. The study compared the potency of **PF-1367550** with another pan-JAK inhibitor, PF-956980, in inhibiting the release of CXCL9, CXCL10, and CXCL11 from human bronchial epithelial cells (BEAS-2B) and primary human airway epithelial cells.

Data Presentation

Cell Type	Stimulant	Chemokine	PF-1367550 IC50 (nM)	PF-956980 IC50 (nM)	Fold Potency (PF- 1367550 vs. PF-956980)
BEAS-2B	IFN γ	CXCL9	3.2 \pm 1.1	160 \pm 40	~50
BEAS-2B	IFN γ	CXCL10	4.0 \pm 1.2	210 \pm 50	~53
BEAS-2B	IFN γ	CXCL11	3.7 \pm 1.1	240 \pm 60	~65
BEAS-2B	IFN γ + TNF α	CXCL9	5.0 \pm 1.5	260 \pm 70	~52
BEAS-2B	IFN γ + TNF α	CXCL10	6.3 \pm 1.9	330 \pm 90	~52
BEAS-2B	IFN γ + TNF α	CXCL11	5.6 \pm 1.7	350 \pm 100	~63
Primary Airway Epithelial Cells	IFN γ	CXCL9	10.0 \pm 2.5	550 \pm 140	~55
Primary Airway Epithelial Cells	IFN γ	CXCL10	11.2 \pm 2.8	620 \pm 160	~55
Primary Airway Epithelial Cells	IFN γ	CXCL11	9.8 \pm 2.4	640 \pm 170	~65
Primary Airway Epithelial Cells	IFN γ + TNF α	CXCL9	12.6 \pm 3.2	680 \pm 170	~54
Primary Airway Epithelial Cells	IFN γ + TNF α	CXCL10	14.1 \pm 3.5	750 \pm 190	~53

Primary					
Airway	IFN γ + TNF α	CXCL11	13.2 \pm 3.3	800 \pm 200	~61
Epithelial					
Cells					

Data extracted from Fenwick PS, et al. PLoS One. 2015 Jun 19;10(6):e0128757.[1]

These results demonstrate that **PF-1367550** is a potent inhibitor of CXCR3 chemokine release, being approximately 50-65 fold more potent than PF-956980 in these assays.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **PF-1367550**.

Cell Culture and Stimulation

- **Cell Line:** Human bronchial epithelial cell line BEAS-2B was cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- **Primary Cells:** Primary human airway epithelial cells were obtained from non-smokers, smokers, and COPD patients and cultured in a similar medium.
- **Stimulation:** Cells were pre-treated with **PF-1367550** or vehicle for 1 hour before stimulation with interferon-gamma (IFN γ ; 10 ng/mL) alone or in combination with tumor necrosis factor-alpha (TNF α ; 10 ng/mL) for 20 hours to induce chemokine release.[1]

Chemokine Measurement (ELISA)

- **Assay:** The concentrations of CXCL9, CXCL10, and CXCL11 in the cell culture supernatants were measured using specific enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions (R&D Systems).
- **Procedure:** Briefly, 96-well plates were coated with a capture antibody specific for the chemokine of interest. After blocking, cell culture supernatants and standards were added. A biotinylated detection antibody was then added, followed by streptavidin-horseradish

peroxidase and a substrate solution. The color development was stopped, and the absorbance was read at 450 nm. A standard curve was used to determine the chemokine concentrations.^[1]

Gene Expression Analysis (qPCR)

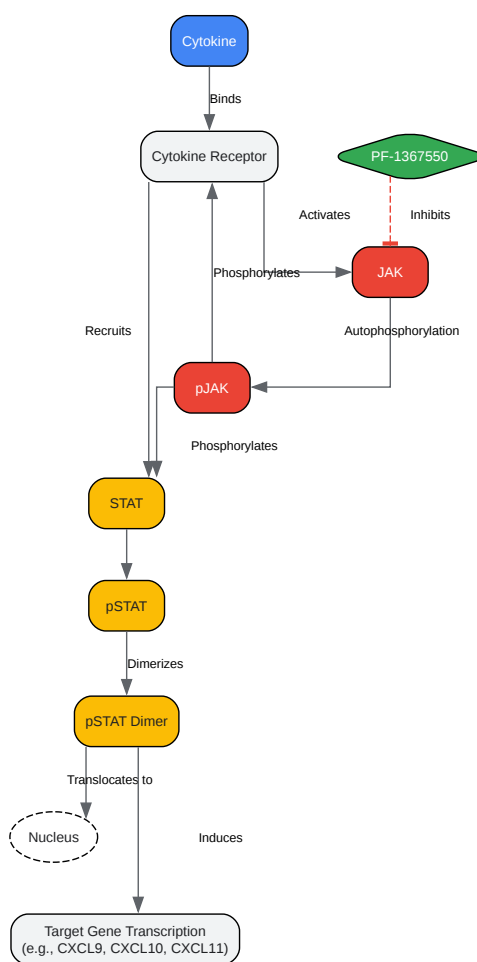
- **RNA Extraction and cDNA Synthesis:** Total RNA was extracted from the cells using a commercially available kit, and cDNA was synthesized using reverse transcriptase.
- **Quantitative PCR:** Real-time quantitative PCR (qPCR) was performed using specific primers and probes for CXCL9, CXCL10, CXCL11, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the comparative Ct method.^[1]

STAT1 Phosphorylation and DNA Binding Assays

- **Western Blot for Phospho-STAT1:** Cells were treated with **PF-1367550** and stimulated with IFN γ . Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1.
- **EMSA for STAT1 DNA Binding:** Nuclear extracts were prepared from treated and stimulated cells. An electrophoretic mobility shift assay (EMSA) was performed using a labeled oligonucleotide probe containing the STAT1 binding site. The formation of a protein-DNA complex, indicating STAT1 DNA binding activity, was visualized by autoradiography.

Visualizations

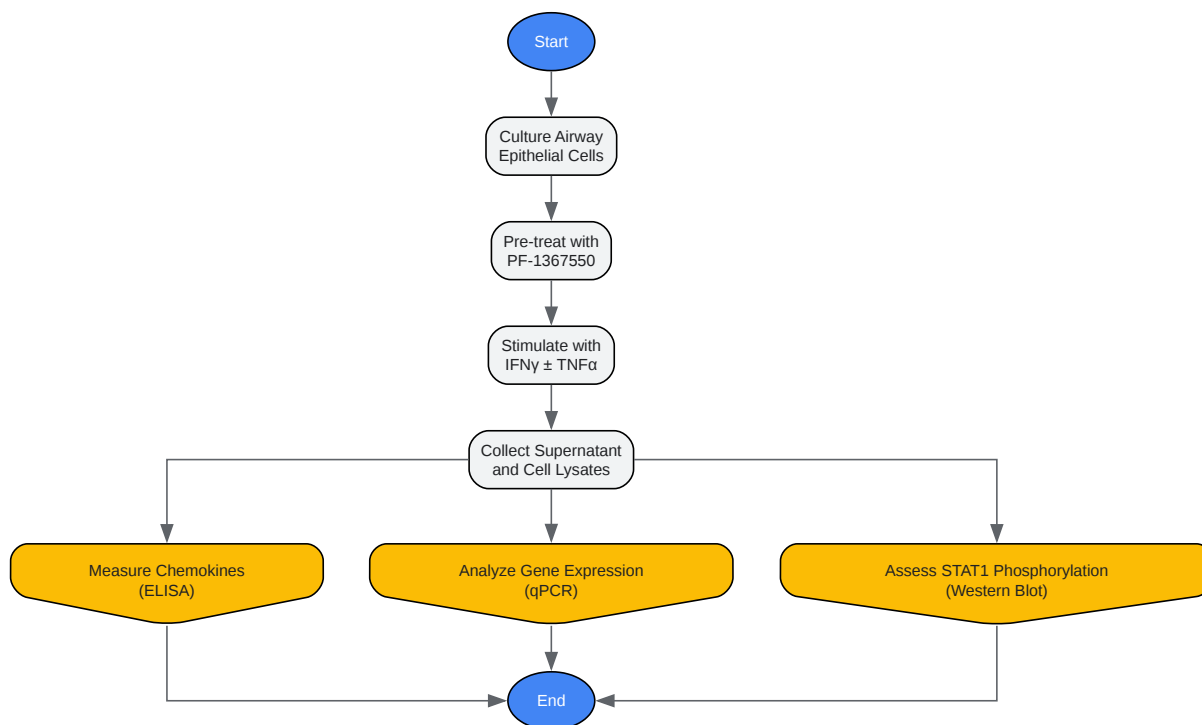
Signaling Pathway



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Caption: The JAK-STAT signaling pathway and the inhibitory action of **PF-1367550**.

Experimental Workflow



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Caption: Workflow for in vitro characterization of **PF-1367550**.

Logical Relationship



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